molecular formula C7H7ClINO B6601967 3-chloro-2-iodo-4-methoxyaniline CAS No. 2092178-60-2

3-chloro-2-iodo-4-methoxyaniline

Cat. No. B6601967
CAS RN: 2092178-60-2
M. Wt: 283.49 g/mol
InChI Key: KOIOITBVZWKFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-iodo-4-methoxyaniline, also known as CIMA, is an organic compound with a wide range of applications in the scientific research community. It is a member of the aniline family, and is a colorless liquid at room temperature. CIMA is used in a variety of applications, from chemical synthesis to biochemistry and physiology.

Scientific Research Applications

3-chloro-2-iodo-4-methoxyaniline has a variety of applications in the scientific research community. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a building block for the synthesis of other compounds. It is also used as a fluorescent probe for studying biological systems, as a fluorescent dye for imaging, and as a fluorescent marker for monitoring metabolic processes. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.

Mechanism of Action

3-chloro-2-iodo-4-methoxyaniline is known to act as a fluorescent probe for studying biological systems. It has been shown to interact with proteins and other cellular components, which can be used to study their structure and function. Additionally, this compound has been used to study the dynamics of proteins and other cellular components, as well as the interactions between them.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to inhibit the formation of tumor cells. Additionally, it has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to modulate the activity of certain receptors and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

3-chloro-2-iodo-4-methoxyaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively non-toxic and has a low environmental impact. However, it is sensitive to light and air and can be easily degraded by oxidation. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 3-chloro-2-iodo-4-methoxyaniline. These include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs. Additionally, further research into its use as a fluorescent probe for studying biological systems could lead to new insights into the structure and function of proteins and other cellular components. Additionally, further research into its use as a fluorescent dye for imaging could lead to new methods for visualizing biological processes. Finally, further research into its use as a fluorescent marker for monitoring metabolic processes could lead to new methods for monitoring and controlling metabolic pathways.

Synthesis Methods

3-chloro-2-iodo-4-methoxyaniline is typically synthesized through a two-step process involving the reaction of 3-chloro-4-methoxybenzaldehyde and 2-iodobenzoic acid. The first step involves the condensation of the two reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form 3-chloro-2-iodo-4-methoxybenzaldehyde. The second step involves the reduction of the aldehyde to the desired aniline product using a reducing agent, such as sodium borohydride or sodium cyanoborohydride.

properties

IUPAC Name

3-chloro-2-iodo-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIOITBVZWKFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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